molecular formula C11H12N2O B1427231 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline CAS No. 1339913-38-0

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline

Cat. No. B1427231
M. Wt: 188.23 g/mol
InChI Key: BWVRNWLKZVTBSK-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, also known as MBOA, is a chemical compound that is widely used in scientific research. It belongs to the class of anilines, which are organic compounds that contain a phenyl group attached to an amino group. MBOA is a derivative of the natural plant compound 2-acetyl-1-pyrroline, which is responsible for the aroma of many fruits and flowers.

Scientific Research Applications

Synthesis and Evaluation in Pharmaceutical Chemistry

  • Research has been conducted on the synthesis of novel compounds related to 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, which are screened for antitubercular activity. These compounds are synthesized through a series of reactions involving aromatic ketones, aldehydes, and hydroxylamine hydrochloride, demonstrating their potential in developing new pharmaceuticals (Dighe, Mahajan, Maste, & Bhat, 2012).

Protein-Bound Aminoazo Dye Formation

  • Studies on the protein-bound aminoazo dyes formed in vivo from derivatives of 4-dimethylaminoazobenzene, including the formation of aniline and its derivatives, highlight the chemical processes and interactions within biological systems (Miller & Miller, 1949).

Transformation in Organic Chemistry

  • Research on the transformation of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, closely related to the chemical structure , has been explored. This includes creating functional derivatives and further transformations, illustrating the versatility of these compounds in organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Development of Anticancer and Antimicrobial Agents

  • The synthesis and evaluation of novel compounds incorporating 1,3-oxazole, such as 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, for their anticancer and antimicrobial properties have been a subject of recent research. This showcases the application of these compounds in developing new therapeutics (Katariya, Vennapu, & Shah, 2021).

Catalytic Applications in Chemistry

  • The compound's derivatives have been studied in the context of catalytic reactions, such as in the transfer hydrogenation of nitroarene to aniline, demonstrating their potential as catalysts in chemical synthesis (Jia, Ling, Zhang, Sheng, & Lee, 2018).

Applications in Luminescence and Optical Studies

  • Investigations into the luminescence properties of derivatives of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, such as in fluorescence quenching studies, reveal their potential applications in the field of material sciences and optical technologies (Kumar et al., 2006).

Antioxidant Activity Exploration

  • Studies on the synthesis and evaluation of antioxidant activity of related compounds demonstrate their potential in exploring new antioxidants and their mechanisms of action (Padma & Gadea, 2020).

properties

IUPAC Name

2-methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVRNWLKZVTBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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